

Application Notes and Protocols: JNJ-42165279

Brain Penetration and Distribution Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JNJ-42165279 dihydrochloride

Cat. No.: B8295929

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the brain penetration and central nervous system (CNS) distribution of JNJ-42165279, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). The protocols detailed below are based on preclinical and clinical studies and are intended to guide researchers in designing and executing similar experiments.

JNJ-42165279 is a drug developed by Janssen Pharmaceutica that functions as a selective and potent inhibitor of the FAAH enzyme.[1] It is under investigation for the treatment of anxiety and major depressive disorders.[1][2] By inhibiting FAAH, JNJ-42165279 prevents the breakdown of endogenous cannabinoids like anandamide (AEA), leading to their increased levels in the brain and periphery.[3][4][5]

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data on the brain penetration and distribution of JNJ-42165279 from both preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of JNJ-42165279 in Rats

Parameter	Value	Species	Dose	Route	Time Point	Reference
Plasma C _{max}	4.2 µM	Rat	20 mg/kg	Oral	1 hour	[6]
Brain C _{max}	6.3 µM	Rat	20 mg/kg	Oral	1 hour	[6]
Brain/Plasma Ratio at C _{max}	~1.5	Rat	20 mg/kg	Oral	1 hour	[6]

Table 2: Clinical Pharmacokinetic and Pharmacodynamic Parameters of JNJ-42165279 in Humans

Parameter	Value	Dose	Duration	Sample	Reference
CSF Concentration	2.67 ng/mL	10 mg/day	7 days	CSF	[7]
	8.95 ng/mL	25 mg/day	7 days	CSF	[7]
	31.8 ng/mL	75 mg/day	7 days	CSF	[7]
CSF/Plasma Ratio	~3% of plasma Cmax on Day 10	Multiple Doses	7 days	CSF/Plasma	[7][8]
Brain FAAH Occupancy (at Cmax)	96-98%	10, 25, 50 mg	Single Dose	Brain	[7][8]
>80%	10 mg	Single Dose (at trough)	Brain	[7]	
>50%	2.5 mg	Single Dose (at trough)	Brain	[7]	
CSF AEA Fold Increase	~45-fold	10 mg/day	7 days	CSF	[7][8]
~41-fold	25 mg/day	7 days	CSF	[7][8]	
~77-fold	75 mg/day	7 days	CSF	[7]	
CSF OEA Fold Increase	~6.6-fold	10 mg/day	7 days	CSF	[7][8]
~5.8-fold	25 mg/day	7 days	CSF	[7][8]	
~7.4-fold	75 mg/day	7 days	CSF	[7]	

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from published preclinical and clinical studies of JNJ-42165279.

Protocol 1: Preclinical Brain Penetration Assessment in Rodents

Objective: To determine the pharmacokinetic profile and brain-to-plasma concentration ratio of JNJ-42165279 in rats.

Materials:

- JNJ-42165279
- Appropriate vehicle for oral administration
- Male Sprague-Dawley rats (or other suitable strain)
- Oral gavage needles
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Brain harvesting tools
- Homogenizer
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

- Dosing: Administer a single oral dose of JNJ-42165279 (e.g., 20 mg/kg) to a cohort of rats.[\[6\]](#)
- Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 16, 24 hours) post-dose, collect blood samples via tail vein or cardiac puncture. Euthanize the animals and immediately harvest the brains.
- Plasma Preparation: Centrifuge the blood samples to separate plasma.
- Brain Homogenization: Weigh the harvested brains and homogenize them in a suitable buffer.

- **Sample Analysis:** Analyze the plasma and brain homogenate samples for JNJ-42165279 concentrations using a validated LC-MS/MS method.
- **Data Analysis:** Calculate the plasma and brain concentration-time profiles. Determine key pharmacokinetic parameters such as C_{max}, T_{max}, and AUC. Calculate the brain-to-plasma concentration ratio at each time point.

Protocol 2: Clinical Brain FAAH Occupancy Measurement using Positron Emission Tomography (PET)

Objective: To quantify the occupancy of FAAH in the human brain by JNJ-42165279 using PET imaging.

Materials:

- JNJ-42165279 oral formulation
- [¹¹C]MK-3168 (or another suitable FAAH PET tracer)
- PET scanner
- Healthy human volunteers
- Automated blood sampling system
- Metabolite analysis equipment (for plasma)

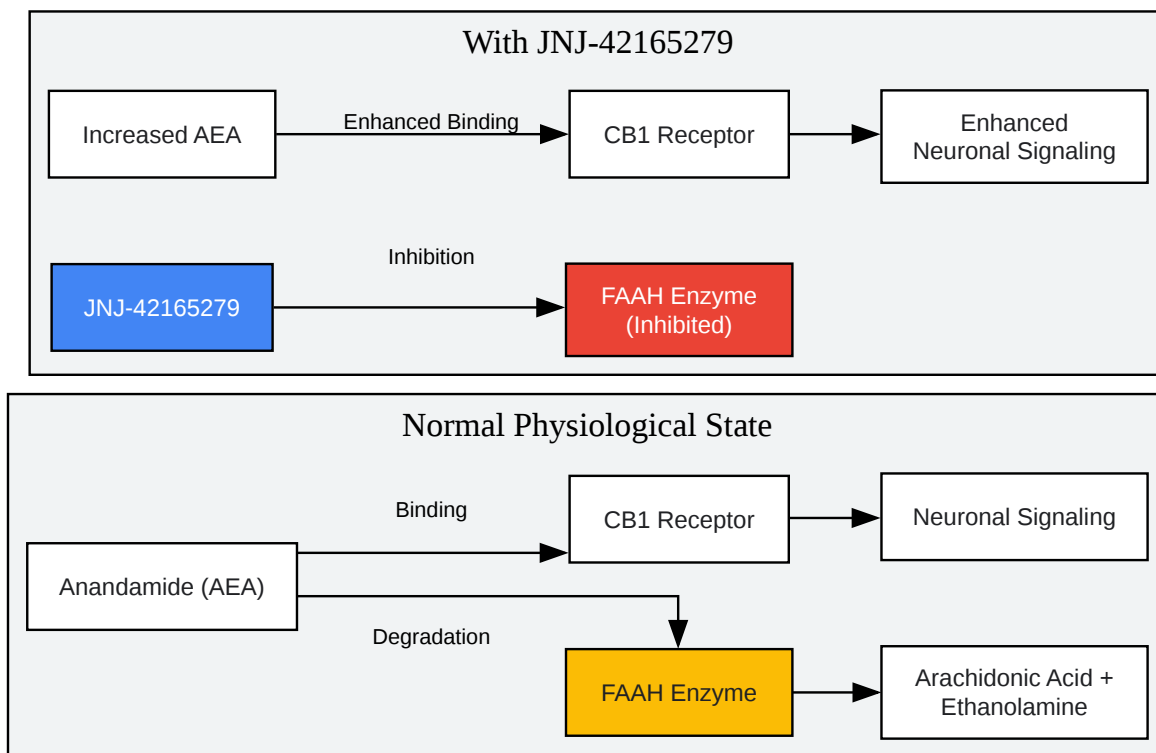
Procedure:

- **Baseline Scan:** Perform a baseline dynamic PET scan on each volunteer following an intravenous injection of [¹¹C]MK-3168 to determine the baseline total distribution volume (VT) of the tracer in various brain regions.^[7]
- **Drug Administration:** Administer a single oral dose of JNJ-42165279 at varying dose levels (e.g., 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg) to different cohorts of volunteers.^[7]

- **Post-Dose Scan:** At a specified time post-dose (e.g., at the expected T_{max}), perform a second dynamic PET scan with [11C]MK-3168.
- **Blood Sampling and Analysis:** Collect arterial blood samples throughout the PET scans to measure the concentration of the radiotracer in plasma and to determine the fraction of unmetabolized parent tracer.
- **Image Analysis and Kinetic Modeling:**
 - Reconstruct the PET images and delineate volumes of interest (VOIs) for different brain regions.^[7]
 - Use a two-tissue compartment reversible model to analyze the time-activity curves and estimate the total distribution volume (VT) of the tracer in each VOI for both baseline and post-dose scans.^[7]
- **Occupancy Calculation:** Calculate the FAAH occupancy in each brain region using the following formula:
 - $\text{Occupancy (\%)} = [(VT_{\text{baseline}} - VT_{\text{postdose}}) / VT_{\text{baseline}}] \times 100$

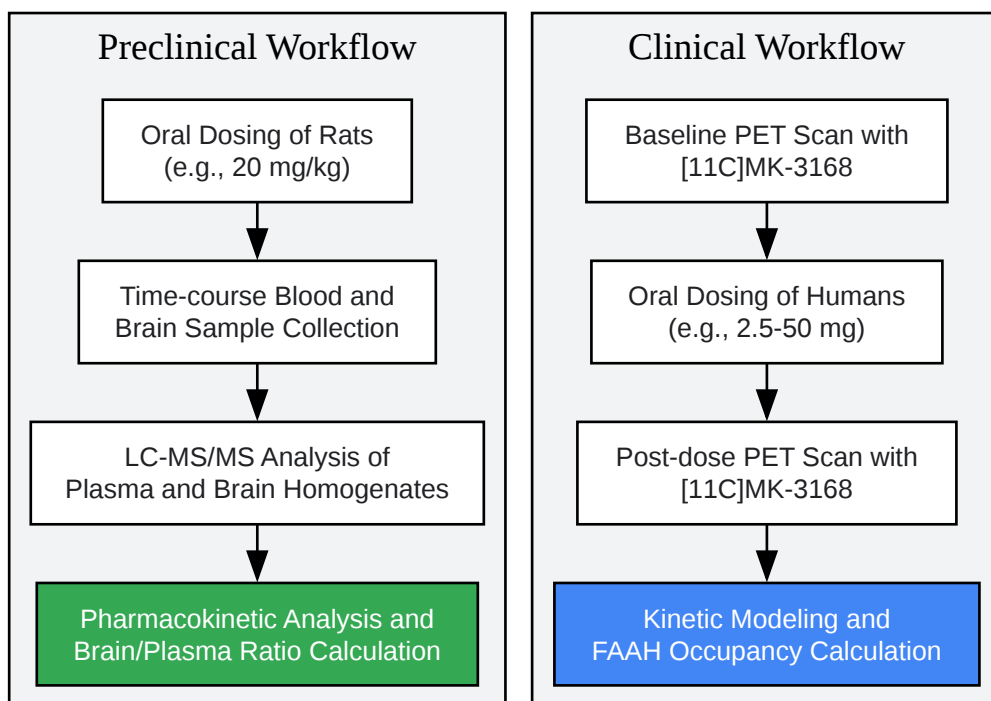
Mandatory Visualizations

The following diagrams illustrate the mechanism of action of JNJ-42165279 and the experimental workflows.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of JNJ-42165279.



[Click to download full resolution via product page](#)

Caption: Experimental workflows for brain penetration analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. immune-system-research.com [immune-system-research.com]
- 6. scispace.com [scispace.com]

- 7. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: JNJ-42165279 Brain Penetration and Distribution Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8295929#jnj-42165279-brain-penetration-and-distribution-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com